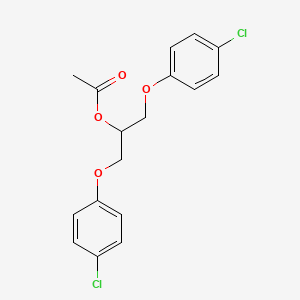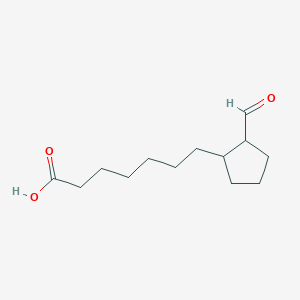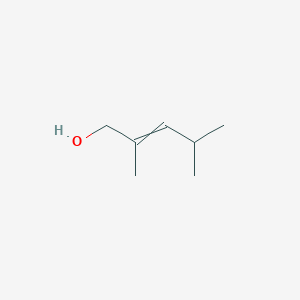
Benzenamine, 2-(1,1-dimethylethyl)-6-nitro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenamine, 2-(1,1-dimethylethyl)-6-nitro-: is an aromatic amine compound with the molecular formula C10H14N2O2. It is also known as 2-tert-Butyl-6-nitroaniline. This compound is characterized by the presence of a nitro group (-NO2) and a tert-butyl group (-C(CH3)3) attached to the benzene ring, making it a derivative of aniline.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Nitration of 2-tert-Butylaniline: The most common method for synthesizing Benzenamine, 2-(1,1-dimethylethyl)-6-nitro- involves the nitration of 2-tert-Butylaniline. This reaction typically uses a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) as nitrating agents. The reaction is carried out at low temperatures to control the formation of the nitro group at the desired position on the benzene ring.
Industrial Production Methods:
Batch Process: In industrial settings, the nitration process is often conducted in batch reactors where precise control over temperature and reaction time is maintained to ensure high yield and purity of the product.
Continuous Process: For large-scale production, continuous nitration processes are employed, which offer advantages in terms of efficiency and consistency in product quality.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Benzenamine, 2-(1,1-dimethylethyl)-6-nitro- can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3). These reactions can lead to the formation of nitrobenzoic acids or other oxidized derivatives.
Reduction: The nitro group in Benzenamine, 2-(1,1-dimethylethyl)-6-nitro- can be reduced to an amino group (-NH2) using reducing agents like hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents such as tin(II) chloride (SnCl2) in hydrochloric acid (HCl).
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the nitro group can be replaced by other substituents. Common reagents for these reactions include halogens (e.g., chlorine, bromine) and alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with a catalyst, tin(II) chloride (SnCl2) in hydrochloric acid (HCl)
Substitution: Halogens (chlorine, bromine), alkylating agents
Major Products Formed:
Oxidation: Nitrobenzoic acids, oxidized derivatives
Reduction: 2-tert-Butyl-6-aminobenzenamine
Substitution: Various substituted derivatives depending on the reagents used
Aplicaciones Científicas De Investigación
Chemistry:
Intermediate in Organic Synthesis: Benzenamine, 2-(1,1-dimethylethyl)-6-nitro- is used as an intermediate in the synthesis of various organic compounds, including dyes, pigments, and pharmaceuticals.
Biology:
Biochemical Research: The compound is used in biochemical research to study the effects of nitro and tert-butyl groups on biological systems and their interactions with enzymes and receptors.
Medicine:
Drug Development: It serves as a precursor in the development of certain pharmaceuticals, particularly those targeting specific enzymes or receptors in the body.
Industry:
Polymer Production: The compound is used in the production of specialty polymers and resins, where its unique chemical properties contribute to the desired characteristics of the final product.
Mecanismo De Acción
Molecular Targets: The nitro group in Benzenamine, 2-(1,1-dimethylethyl)-6-nitro- can undergo reduction to form reactive intermediates that interact with various molecular targets, including enzymes and receptors.
Pathways Involved: The compound can participate in redox reactions, leading to the formation of reactive oxygen species (ROS) and other intermediates that can modulate cellular pathways and biochemical processes.
Comparación Con Compuestos Similares
2-tert-Butylaniline: Similar structure but lacks the nitro group, making it less reactive in certain chemical reactions.
2-Nitroaniline: Contains a nitro group but lacks the tert-butyl group, resulting in different chemical and physical properties.
4-tert-Butyl-2-nitroaniline: Similar structure with the nitro group in a different position, leading to variations in reactivity and applications.
Uniqueness:
Combination of Nitro and tert-Butyl Groups: The presence of both nitro and tert-butyl groups in Benzenamine, 2-(1,1-dimethylethyl)-6-nitro- imparts unique chemical properties, making it valuable in specific synthetic and industrial applications.
Reactivity: The compound’s reactivity in oxidation, reduction, and substitution reactions distinguishes it from other similar compounds, offering versatility in various chemical processes.
Propiedades
Número CAS |
41085-44-3 |
|---|---|
Fórmula molecular |
C10H14N2O2 |
Peso molecular |
194.23 g/mol |
Nombre IUPAC |
2-tert-butyl-6-nitroaniline |
InChI |
InChI=1S/C10H14N2O2/c1-10(2,3)7-5-4-6-8(9(7)11)12(13)14/h4-6H,11H2,1-3H3 |
Clave InChI |
NDONWNZRRAEAON-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=C(C(=CC=C1)[N+](=O)[O-])N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


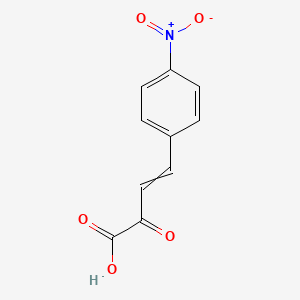
![(2Z)-3-ethyl-2-[(3-ethyl-1,3-benzoxazol-3-ium-2-yl)methylidene]-1,3-benzoxazole](/img/structure/B14669846.png)
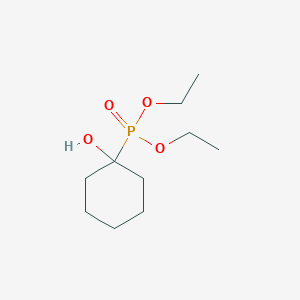
![6H-Pyrimido[5,4-B]azepine](/img/structure/B14669862.png)
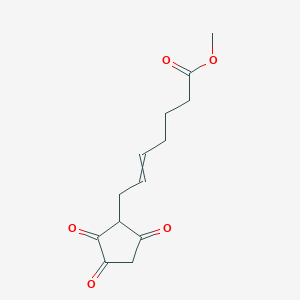
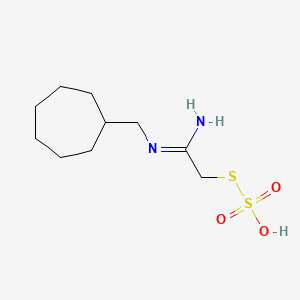
![Ethyl 4-[(4-hexoxyphenyl)methylideneamino]benzoate](/img/structure/B14669875.png)
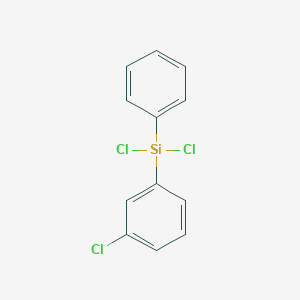
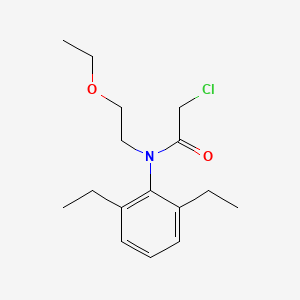
![2-[(E)-(2-hydroxyphenyl)methylideneamino]pyridin-3-ol](/img/structure/B14669889.png)
